REACTION_CXSMILES
|
N[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]([CH3:12])[O:7][C:8]2=[O:9])=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:17]>[Cu](Br)Br>[Br:17][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]([CH3:12])[O:7][C:8]2=[O:9])=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
58.25 g
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Type
|
reactant
|
Smiles
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NC1=CC=C2C(OC(=O)C2=C1)C
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Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
Br
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Name
|
aqueous solution
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Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.92 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
copper (II) bromide
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Quantity
|
405.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at the same temperature for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was dropped
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Type
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STIRRING
|
Details
|
stirred at a room temperature for 15 hours
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Duration
|
15 h
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Type
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EXTRACTION
|
Details
|
extracted with chloroform
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Type
|
WASH
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Details
|
The resulting organic layer was washed with saturated sodium bicarbonate solution and saturated salt water in order
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (eluent; hexane:ethyl acetate=3:1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(OC(=O)C2=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 71.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |